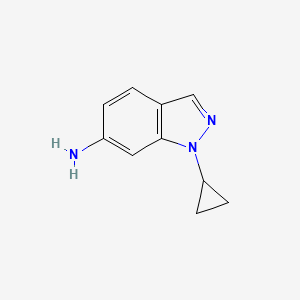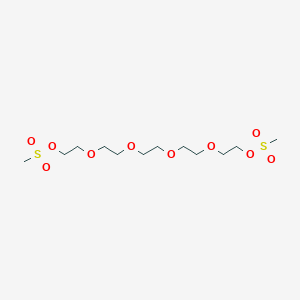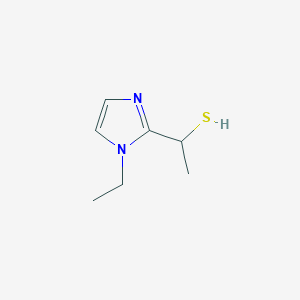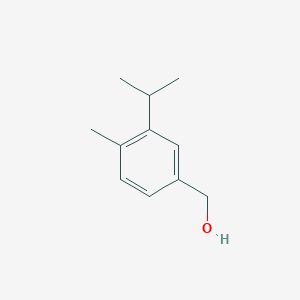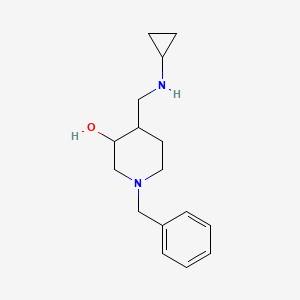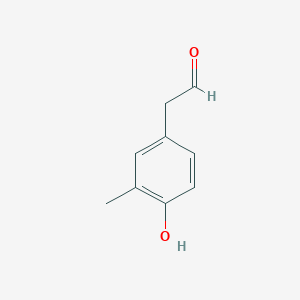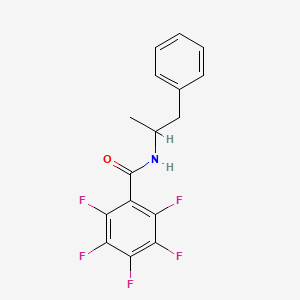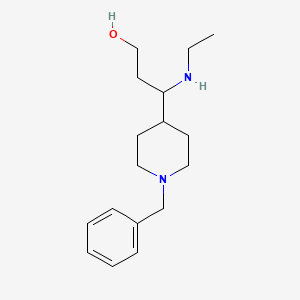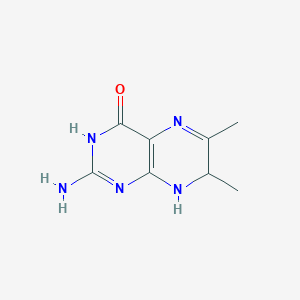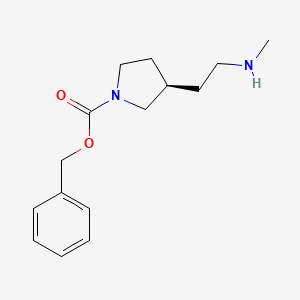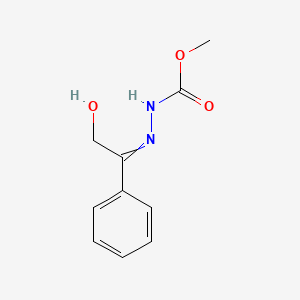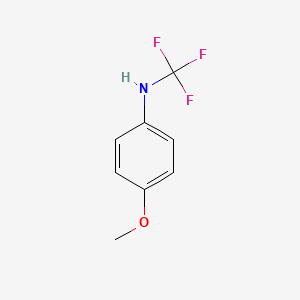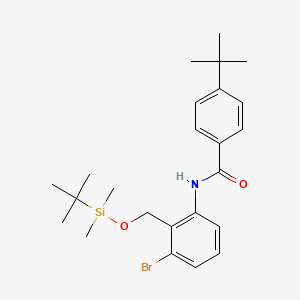
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of bromine, tert-butyl, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.
Amidation: Formation of the amide bond through the reaction of the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the silyl ether to the corresponding alcohol.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding alcohol, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The presence of the bromine and silyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Unique due to the combination of bromine, tert-butyl, and silyl groups.
N-(3-chloro-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H34BrNO2Si |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H34BrNO2Si/c1-23(2,3)18-14-12-17(13-15-18)22(27)26-21-11-9-10-20(25)19(21)16-28-29(7,8)24(4,5)6/h9-15H,16H2,1-8H3,(H,26,27) |
InChI Key |
XMWLGNBZVMUBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Br)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
